2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
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Description
2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C25H25N3O and its molecular weight is 383.495. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of effects on different biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
It is known that the biological activities of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system they interact with .
Biological Activity
2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
The molecular formula for this compound is C25H25N3O, with a molecular weight of approximately 383.495 g/mol. The compound features a benzimidazole scaffold, which is crucial for its biological activity.
Biological Activity Overview
Benzimidazole derivatives have garnered significant attention due to their broad-spectrum pharmacological properties, including:
- Antimicrobial Activity : Many benzimidazole derivatives exhibit antibacterial and antifungal properties.
- Anticancer Activity : Certain compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions.
Antimicrobial Activity
Research has shown that benzimidazole derivatives can effectively combat various bacterial strains. For instance, a study assessed the antibacterial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
2g | Staphylococcus aureus | 8 |
2g | E. coli | 4 |
2g | Methicillin-resistant S. aureus | 4 |
This data suggests that modifications in the benzimidazole structure can enhance antibacterial efficacy .
Anticancer Activity
The antiproliferative effects of benzimidazole derivatives have been extensively studied. For example, one study reported that certain derivatives exhibited significant inhibition of the MDA-MB-231 breast cancer cell line with IC50 values indicating potent activity .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
2g | MDA-MB-231 | 16.38 |
2d | MDA-MB-231 | 29.39 |
Other Compounds | Various | Range: 62.30–100 |
These findings highlight the potential of these compounds as anticancer agents due to their ability to induce cell cycle arrest and apoptosis in cancer cells .
The biological activities of benzimidazole derivatives are often attributed to their ability to interact with specific molecular targets within cells:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Benzimidazole derivatives may inhibit enzymes such as topoisomerases, which are crucial for DNA replication.
- Receptor Modulation : Certain compounds act on various receptors involved in inflammation and cancer progression, modulating signaling pathways that lead to therapeutic effects .
Case Studies
Recent literature has documented various case studies demonstrating the efficacy of benzimidazole derivatives in clinical settings:
- A study published in Pharmacological Reviews highlighted the use of benzimidazole derivatives in treating infections caused by resistant bacterial strains, emphasizing their role as potential alternatives to conventional antibiotics .
- Another investigation into the anticancer properties of these compounds showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents against specific types of cancer .
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-19(2)28(21-13-7-4-8-14-21)25(29)18-27-23-16-10-9-15-22(23)26-24(27)17-20-11-5-3-6-12-20/h3-16,19H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJQTFJIQJUAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.